Methyl 2-(sulfamoylamino)acetate
Description
Methyl 2-(sulfamoylamino)acetate is a sulfonamide-containing ester compound characterized by a sulfamoyl group (-SO₂NH₂) linked to an aminoacetate backbone. Sulfamoyl groups are known for their role in enzyme inhibition (e.g., acetolactate synthase in plants), making derivatives of this compound relevant to agrochemical and medicinal chemistry .
Properties
CAS No. |
154743-09-6 |
|---|---|
Molecular Formula |
C3H8N2O4S |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
methyl 2-(sulfamoylamino)acetate |
InChI |
InChI=1S/C3H8N2O4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3,(H2,4,7,8) |
InChI Key |
KPUOPKBSCQDGRO-UHFFFAOYSA-N |
SMILES |
COC(=O)CNS(=O)(=O)N |
Canonical SMILES |
COC(=O)CNS(=O)(=O)N |
Synonyms |
Glycine, N-(aminosulfonyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(sulfamoylamino)acetate with six structurally related compounds:
Key Observations:
- Sulfonylurea Herbicides (e.g., triflusulfuron methyl ester ): These compounds feature triazine rings and sulfonylurea bridges, enabling herbicidal activity via acetolactate synthase inhibition.
- Aromatic Substituents : Compounds like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate and Methyl 2-thienyl acetate demonstrate how substituents (methoxy, thienyl) modulate solubility and bioactivity. The thienyl group in enhances lipophilicity, whereas methoxy groups in improve hydrogen-bonding capacity.
- Pharmaceutical Potential: Pyridinylamino () and carbamothioyl () derivatives highlight the versatility of sulfonamide-adjacent structures in drug design, particularly for targeting enzymes or receptors.
Molecular Weight and Solubility:
- Higher molecular weight derivatives (e.g., , 379.43 g/mol) are less volatile but may face solubility challenges in aqueous systems, requiring formulation aids.
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